Sodium 4-N-boc-piperidinylsulfinate
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Overview
Description
Sodium 4-N-boc-piperidinylsulfinate is a chemical compound used primarily as a reagent in organic synthesis. It is part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles. The compound is known for its ability to facilitate regioselective reactions, which can be effectively tuned by modifying the pH and solvent selection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-N-boc-piperidinylsulfinate typically involves the reaction of 4-N-boc-piperidine with sulfur dioxide and a base, followed by the addition of sodium hydroxide. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-N-boc-piperidinylsulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to yield sulfinate esters.
Substitution: It participates in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonate derivatives, sulfinate esters, and various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Sodium 4-N-boc-piperidinylsulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Sodium 4-N-boc-piperidinylsulfinate exerts its effects involves the formation of sulfonate intermediates, which can undergo further chemical transformations. The molecular targets and pathways involved include the activation of C-H bonds in heterocycles, leading to regioselective functionalization. The compound’s ability to tune regioselectivity by modifying pH and solvent conditions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-N-boc-piperidine: Similar in structure but lacks the sulfinate group, making it less versatile in certain reactions.
Sodium p-toluenesulfinate: Another sulfinate compound but with different reactivity and applications.
Sodium benzenesulfinate: Similar in reactivity but used in different contexts due to its aromatic nature.
Uniqueness
Sodium 4-N-boc-piperidinylsulfinate is unique due to its ability to facilitate regioselective functionalization of nitrogen-containing heterocycles. Its tunability by pH and solvent selection makes it a valuable reagent in late-stage functionalization, setting it apart from other sulfinate compounds .
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-8(5-7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAULURLYWKDTG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823496-21-4 |
Source
|
Record name | sodium 1-[(tert-butoxy)carbonyl]piperidine-4-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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